2-(Methoxymethyl)-5-nitrofuran

Description

Historical Overview of Nitrofuran Chemistry Research

The journey of furan (B31954) chemistry began in 1780 with the description of 2-furoic acid by Carl Wilhelm Scheele. wikipedia.org A significant milestone followed in 1831 when Johann Wolfgang Döbereiner reported furfural (B47365), which was later characterized by John Stenhouse. wikipedia.org The parent compound, furan, was first prepared by Heinrich Limpricht in 1870. wikipedia.org

The nitrofuran class of synthetic molecules was introduced in the 1940s and 1950s. plos.orgnih.gov These compounds were initially developed for their broad-spectrum antibacterial properties. ijabbr.com Over the decades, research has continued, leading to the synthesis of numerous derivatives with varied applications. ijabbr.com Concerns regarding the potential toxic effects of nitrofuran residues in food-producing animals led to bans on their use in many countries in the mid-1990s. qub.ac.ukagriculturejournals.cz However, in recent years, there has been a renewed interest in nitrofurans, partly due to the increasing challenge of antibiotic resistance. plos.orgnih.gov This has spurred new research into developing next-generation nitrofuran antibacterial drugs. plos.org

Structural Classifications and Nomenclature within Furan and Nitroheterocyclic Chemistry

Furan, with the chemical formula C₄H₄O, is a heterocyclic organic compound. wikipedia.orgnist.gov Its systematic IUPAC name is 1,4-Epoxybuta-1,3-diene or 1-Oxacyclopenta-2,4-diene, though "furan" is the preferred and retained name. wikipedia.orgquora.com Compounds containing this five-membered aromatic ring with four carbon atoms and one oxygen atom are referred to as furans. wikipedia.orgresearchgate.net

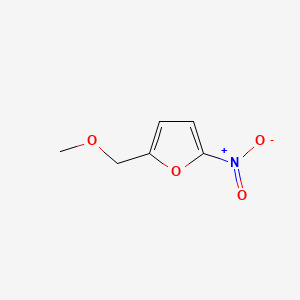

Nitroheterocyclic compounds are characterized by the presence of a nitro group (NO₂) attached to a heterocyclic ring system. 2-(Methoxymethyl)-5-nitrofuran falls into this category. The nomenclature of such compounds follows standard IUPAC rules, indicating the position of substituents on the heterocyclic ring. In this case, the methoxymethyl group is at position 2 and the nitro group is at position 5 of the furan ring. ontosight.ai

The arrangement of functional groups on the furan ring significantly influences the compound's chemical properties and biological activity. ontosight.aiontosight.ai The nitro group, in particular, is a key functional group that contributes to the antimicrobial effects of these compounds. ontosight.ai

Table 1: Classification and Nomenclature of this compound

| Feature | Description |

|---|---|

| Core Structure | Furan |

| Compound Class | Nitrofuran, Nitroheterocyclic |

| IUPAC Name | This compound |

| Functional Groups | Methoxymethyl (-CH₂OCH₃) at position 2, Nitro (-NO₂) at position 5 |

Research Significance of this compound within Nitrofuran Analogues

This compound has been a subject of research due to its potential biological activities, a characteristic shared by many furan derivatives. ontosight.ai It has been investigated for its antifungal properties. researchgate.net Research has explored modifying its structure, for instance, by substituting the methoxyl group with other alkoxyl groups, to enhance its antimicrobial activity. researchgate.net

The significance of nitrofuran analogues lies in their potential to act as prodrugs. plos.orgnih.gov In many bacteria, these compounds are activated by nitroreductases, which reduce the nitro group to generate reactive species that can damage bacterial cells. plos.orgnih.gov This mechanism of action is a key area of study for overcoming antibiotic resistance. ijabbr.com The specific arrangement of the methoxymethyl and nitro groups on the furan ring of this compound influences its reactivity and potential biological effects. ontosight.ai

Studies on various nitrofuran derivatives have demonstrated their efficacy against a range of bacteria, including both Gram-positive and Gram-negative strains. ijabbr.comnih.gov The chemical modification of the nitrofuran structure is a primary strategy for developing new analogues with improved potency and a broader spectrum of activity. nih.govijabbr.com

Emerging Research Frontiers in Nitroheterocyclic Compound Studies

The field of nitroheterocyclic chemistry is experiencing a resurgence, driven by the urgent need for new therapeutic agents, particularly for infectious diseases. plos.orgdundee.ac.uk A significant frontier is the development of novel nitroheterocyclic compounds to combat multidrug-resistant pathogens. nih.gov This includes the design of new molecules with enhanced potency and a broader spectrum of activity compared to existing drugs. nih.gov

Another emerging area is the use of nitroaromatic compounds in cancer therapy. mdpi.com These compounds can be selectively activated in the low-oxygen (hypoxic) environments characteristic of solid tumors, making them promising candidates for targeted cancer treatments. mdpi.com Research is also focused on developing nitroaromatic compounds for fluorescent imaging of hypoxic tumors. mdpi.com

Furthermore, there is growing interest in understanding the detailed mechanisms of action of nitroheterocyclic drugs. dundee.ac.uk This includes identifying the specific nitroreductases involved in their activation and elucidating the pathways that lead to parasite or bacterial cell death. dundee.ac.uk The potential for nitroaromatic compounds to act as sources of reactive nitrogen species like nitric oxide is also an active area of investigation. nih.gov

The development of new synthetic methodologies, such as continuous flow synthesis, is also a key frontier. researchgate.net These methods offer safer and more efficient ways to produce nitroaromatic compounds, which can be crucial for pharmaceutical manufacturing. researchgate.netchemistryviews.org

Structure

2D Structure

Properties

IUPAC Name |

2-(methoxymethyl)-5-nitrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-10-4-5-2-3-6(11-5)7(8)9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUMCVDPMJWGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(O1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041996 | |

| Record name | Furaspor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586-84-5 | |

| Record name | 2-(Methoxymethyl)-5-nitrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methoxymethyl)-5-nitrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furaspor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furaspor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furaspor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methoxymethyl)-5-nitrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(METHOXYMETHYL)-5-NITROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4EAX2HUWL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Functional Group Interconversions for 5-Nitrofuran Core

The foundational step in the synthesis of many nitrofuran compounds is the formation of the 5-nitrofuran core. This is most commonly achieved through the nitration of furan (B31954) derivatives, with furfural (B47365) being a key starting material derived from biomass. uliege.benih.gov The delicate nature of the furan ring necessitates careful selection of nitrating agents and reaction conditions to avoid degradation and low yields. uliege.benih.gov

A prevalent method involves the use of acetyl nitrate (B79036), often generated in situ, as a milder nitrating agent compared to harsher conditions like fuming nitric acid. uliege.benih.gov The synthesis of 5-nitrofurfural, a crucial intermediate, often proceeds through a multi-step sequence:

Protection of the Aldehyde Group: Furfural is first converted to furfural diacetate to protect the aldehyde functionality from the strong oxidizing conditions of nitration. researchgate.net

Nitration: The resulting diacetate is then nitrated. researchgate.net

Hydrolysis: Finally, the 5-nitrofurfural diacetate is hydrolyzed to yield 5-nitrofurfural. researchgate.net

This multi-step approach highlights the importance of functional group interconversions in achieving the desired 5-nitrofuran core. Direct nitration of furan and its derivatives can also be accomplished using nitric acid in trifluoroacetic anhydride, which in some cases offers a more direct, one-step procedure with high yields without the need to isolate intermediates. semanticscholar.org

Strategies for the Introduction of the 2-Methoxymethyl Moiety

With the 5-nitrofuran core established, the next critical step is the introduction of the methoxymethyl group at the 2-position of the furan ring. This can be accomplished through several strategic approaches, including the alkylation of furan systems and one-pot synthetic routes.

Alkylation Reactions in Furan Systems

Alkylation reactions provide a versatile method for introducing the methoxymethyl moiety. This can be approached in two primary ways: by first establishing a reactive handle at the 2-position of the 5-nitrofuran ring, or by nitrating a furan ring that already contains the methoxymethyl precursor.

One plausible synthetic route involves the initial preparation of 2-(hydroxymethyl)-5-nitrofuran. This intermediate can then undergo an etherification reaction. For instance, treatment with a methylating agent in the presence of a suitable base would yield the desired 2-(methoxymethyl)-5-nitrofuran. This strategy is analogous to the production of 5-(alkoxymethyl)furfurals from 5-(hydroxymethyl)furfural (HMF).

Another effective alkylation strategy involves the preparation of a 2-(halomethyl)-5-nitrofuran intermediate. This halogenated compound is highly reactive towards nucleophilic substitution. Reaction with sodium methoxide (B1231860) would lead to the displacement of the halide and the formation of the desired ether linkage, yielding this compound. The high reactivity of halomethylfurans can sometimes lead to undesired side reactions, but the use of microflow technology can suppress these issues, allowing for rapid and efficient synthesis. nih.gov

One-Pot Synthetic Routes to Substituted Nitrofuran Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps into a single operation. While a specific one-pot synthesis for this compound is not extensively documented, the principles of one-pot reactions in furan chemistry can be applied.

For example, a tandem reaction could be envisioned starting from a suitable fructose (B13574) derivative. An acid-catalyzed reaction in ethanol (B145695) can lead to the formation of 5-ethoxymethylfurfural (EMF) in a one-pot process. nih.gov A similar strategy using methanol (B129727) could potentially yield 5-(methoxymethyl)furfural, which could then be subjected to further functional group manipulation and nitration to arrive at the target molecule.

Advanced Synthetic Techniques for this compound

To overcome the challenges associated with traditional batch synthesis of nitrofurans, such as safety concerns and reproducibility issues, advanced techniques like catalytic approaches, continuous flow synthesis, and microwave-assisted synthesis have been developed. uliege.benih.gov

Catalytic Approaches in Nitrofuran Synthesis

Catalytic methods play a crucial role in enhancing the efficiency and selectivity of nitrofuran synthesis. The use of solid acid catalysts, for example, has been shown to be effective in the etherification of HMF to produce alkoxymethylfurfurals. These catalysts can facilitate the formation of the methoxymethyl group under controlled conditions.

Furthermore, catalytic hydrogenation is a key step in the synthesis of precursors. For instance, the selective hydrogenation of furfural to furfuryl alcohol is a critical transformation, and various catalysts, including palladium supported on titanium dioxide (Pd/TiO2), have been shown to be effective even at room temperature. uliege.be

Continuous Flow and Microwave-Assisted Synthesis Applications

Continuous flow chemistry offers a safer and more efficient alternative for hazardous reactions like nitration. uliege.benih.gov The in situ generation of acetyl nitrate in a continuous flow system for the nitration of furfural has been successfully demonstrated. uliege.benih.gov This method avoids the handling of explosive nitrating agents and allows for precise control over reaction parameters, leading to improved yields and reproducibility. uliege.benih.gov Such a platform could be adapted for the synthesis of this compound, particularly in the nitration step of a suitable precursor.

Microwave-assisted synthesis is another advanced technique that can significantly accelerate reaction times and improve yields in the synthesis of furan derivatives. Microwave irradiation can be effectively used in one-pot, multi-component reactions to build complex heterocyclic systems. nih.gov For the synthesis of this compound, microwave heating could be applied to the etherification step or potentially in a one-pot tandem reaction from a biomass-derived precursor. nih.gov

Data Tables

Table 1: Key Intermediates and Reagents in the Synthesis of this compound

| Compound Name | Role in Synthesis |

| Furfural | Starting material for the 5-nitrofuran core |

| Acetyl Nitrate | Mild nitrating agent |

| 5-Nitrofurfural | Key intermediate with the 5-nitrofuran core |

| 2-(Hydroxymethyl)-5-nitrofuran | Precursor for etherification |

| Sodium Methoxide | Nucleophile for introducing the methoxy (B1213986) group |

| 2-(Chloromethyl)-5-nitrofuran | Reactive intermediate for nucleophilic substitution |

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

| Traditional Batch Synthesis | Well-established procedures | Potential safety hazards, lower yields, and reproducibility issues |

| Catalytic Approaches | Increased selectivity and efficiency | Catalyst cost and deactivation |

| Continuous Flow Synthesis | Enhanced safety, precise control, high reproducibility | Higher initial equipment cost |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scalability can be a challenge |

Derivatization and Structural Modification Studies of this compound

The derivatization of this compound is a key area of research aimed at modulating its physicochemical and biological properties. These modifications can be broadly categorized into alterations of the C2 side chain and substitutions on the furan nucleus.

The methoxymethyl group at the C2 position of the furan ring offers a versatile handle for a range of chemical transformations. These modifications are primarily aimed at altering the steric bulk, lipophilicity, and potential hydrogen bonding capabilities of the molecule, which can significantly impact its interaction with biological targets.

One of the fundamental modifications of the methoxymethyl group is its dealkylation to the corresponding hydroxymethyl derivative, 2-(hydroxymethyl)-5-nitrofuran. This transformation can be achieved under various acidic conditions, which facilitate the cleavage of the ether linkage. The resulting primary alcohol is a key intermediate that can be further functionalized. For instance, oxidation of the hydroxymethyl group can yield the corresponding aldehyde, 2-formyl-5-nitrofuran (a precursor to many Schiff bases and other derivatives), or the carboxylic acid, 5-nitro-2-furoic acid.

Alternatively, the methoxymethyl group can be transformed into other ether or ester functionalities. This can be accomplished by cleavage of the methyl ether to the alcohol, followed by re-alkylation or acylation with a variety of reagents to introduce different alkyl, aryl, or acyl groups. Such modifications can systematically alter the steric and electronic properties of the side chain.

A summary of potential modifications at the methoxymethyl group is presented in the table below.

| Starting Material | Reagents and Conditions | Product | Transformation |

| This compound | Acid (e.g., HBr, BBr₃) | 2-(Hydroxymethyl)-5-nitrofuran | Demethylation |

| 2-(Hydroxymethyl)-5-nitrofuran | Oxidizing agent (e.g., PCC, MnO₂) | 2-Formyl-5-nitrofuran | Oxidation |

| 2-(Hydroxymethyl)-5-nitrofuran | Strong oxidizing agent (e.g., KMnO₄) | 5-Nitro-2-furoic acid | Oxidation |

| 2-(Hydroxymethyl)-5-nitrofuran | R-X, base (e.g., NaH) | 2-(Alkoxymethyl)-5-nitrofuran | Etherification |

| 2-(Hydroxymethyl)-5-nitrofuran | RCOCl, pyridine | 2-(Acyloxymethyl)-5-nitrofuran | Esterification |

These transformations allow for the introduction of a wide array of functional groups, enabling a detailed exploration of the SAR associated with the C2 side chain.

Despite the synthetic challenges, understanding the effect of additional substituents on the furan ring is crucial for modulating the biological activity of 5-nitrofuran derivatives. Research on related 5-nitrofuran compounds has provided valuable insights into these effects. A quantitative structure-activity relationship (QSAR) study on a series of (Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranones with various substituents on the benzofuranone moiety revealed the importance of electronic factors for their antibacterial activity. nih.govacs.org The study found that the inhibitory concentration (IC₅₀) values correlated with the Hammett substituent constant (σ), indicating that the electronic nature of the substituents plays a key role in the biological activity. nih.govacs.org Specifically, a negative correlation was observed, suggesting that electron-donating groups may enhance activity. nih.govacs.org

While this study does not directly involve substitution on the furan ring of this compound, the findings suggest that modulating the electron density of the furan ring system is a viable strategy for optimizing biological activity. The introduction of small, electron-donating groups at the C3 or C4 positions, if synthetically feasible, could potentially enhance the therapeutic index of this class of compounds.

The following table summarizes the directing effects of the existing substituents on the furan ring of this compound for potential further substitutions.

| Position | Existing Substituent | Electronic Effect | Directing Effect for Electrophilic Substitution |

| C2 | -CH₂OCH₃ | Weakly activating (ortho, para-directing in benzene) | Directs to C3 and C5 (C5 is blocked) |

| C5 | -NO₂ | Strongly deactivating (meta-directing in benzene) | Directs to C3 |

Given that both existing groups would direct an incoming electrophile to the C3 position, this would be the most likely site for any successful electrophilic substitution, albeit under forcing conditions due to the deactivating effect of the nitro group.

The synthesis of novel analogues of this compound is a cornerstone of SAR investigations, aiming to identify compounds with improved potency, selectivity, and pharmacokinetic properties. These synthetic efforts often focus on the modification of the C2 side chain, as it is more synthetically accessible than the furan ring itself.

Building upon the transformations of the methoxymethyl group discussed in section 2.4.1, a variety of side chains can be introduced at the C2 position. For example, the intermediate 2-formyl-5-nitrofuran can be condensed with a range of amines, hydrazines, or hydroxylamines to generate a library of imines, hydrazones, and oximes, respectively. These derivatives introduce diverse functionalities and allow for the exploration of a wider chemical space.

Furthermore, the concept of bioisosteric replacement can be applied to design novel analogues. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a molecule. cambridgemedchemconsulting.comuniroma1.it The methoxymethyl group can be replaced by other groups of similar size and electronics to probe the importance of the ether linkage and the methyl group for biological activity.

Examples of potential bioisosteric replacements for the methoxymethyl group are presented in the table below.

| Original Group | Bioisosteric Replacement | Rationale |

| -CH₂OCH₃ | -CH₂SCH₃ (Thiomethylmethyl) | Similar size and conformation, altered electronics and hydrogen bonding capacity. |

| -CH₂OCH₃ | -CH₂CH₂CH₃ (Propyl) | Similar size, increased lipophilicity, removal of ether oxygen. |

| -CH₂OCH₃ | -CH₂CF₃ (Trifluoroethyl) | Similar size, significantly altered electronic properties (electron-withdrawing). |

| -CH₂OCH₃ | -Cyclopropyl | Similar steric bulk, introduces conformational rigidity. |

The synthesis of these analogues would typically start from a common intermediate, such as 2-(hydroxymethyl)-5-nitrofuran or 2-formyl-5-nitrofuran, and employ standard synthetic methodologies to introduce the desired side chain. The antibacterial activity of these novel analogues can then be evaluated to build a comprehensive SAR profile for this class of compounds. nih.govut.ac.ir For instance, studies on other 2-substituted-5-nitrofurans have shown that the nature of the substituent at the 2-position significantly influences their antibacterial potency. nih.govresearchgate.net

Chemical Reactivity and Degradation Mechanisms

Electrophilic and Nucleophilic Reactions of the 5-Nitrofuran System

The 5-nitrofuran scaffold is characterized by a furan (B31954) ring that is significantly influenced by the powerful electron-withdrawing nature of the nitro group (-NO₂). This electronic effect is central to its reactivity, generally deactivating the ring towards electrophilic attack while activating it for nucleophilic substitution.

The most significant reaction of the nitro group in the 5-nitrofuran system is its reduction. This process is not only a key chemical transformation but is also linked to the biological activity of many nitrofuran compounds. The reduction can proceed through a series of intermediates, depending on the reducing agent and reaction conditions nih.govwikipedia.org.

The reduction pathway typically involves the sequential formation of a nitroso derivative, a hydroxylamino intermediate, and finally, the corresponding amino derivative nih.gov. This six-electron reduction can be accomplished using various reagents, as detailed in the table below.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Method | Product | Notes |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂, Pd/C, Raney Nickel) | Amine (R-NH₂) | A common and efficient method for both aromatic and aliphatic nitro groups commonorganicchemistry.com. |

| Metal in Acid (e.g., Fe, Sn, Zn in HCl or Acetic Acid) | Amine (R-NH₂) | Classical method widely used in organic synthesis commonorganicchemistry.com. |

| Tin(II) Chloride (SnCl₂) | Amine (R-NH₂) | Provides a mild reduction, often selective in the presence of other reducible groups commonorganicchemistry.com. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine (R-NH₂) | Useful reagent for the reduction of nitroarenes. |

| Zinc in Ammonium Chloride | Hydroxylamine (B1172632) (R-NHOH) | Allows for the partial reduction to the hydroxylamine stage wikipedia.org. |

| Enzymatic Reduction (e.g., Nitroreductases) | Reactive Intermediates, Amine | In biological systems, enzymes like NfsA and NfsB in E. coli catalyze the reduction, leading to reactive species nih.gov. |

In biological systems, the reduction is often mediated by flavoprotein enzymes known as nitroreductases nih.govresearchgate.net. The one-electron reduction of the nitro group produces a nitro anion radical. Under aerobic conditions, this radical can be re-oxidized back to the parent nitro compound, creating a futile cycle that generates reactive oxygen species. Under anaerobic conditions, further reduction leads to the formation of cytotoxic intermediates like the nitroso and hydroxylamino species, which are thought to be responsible for the antimicrobial effects of these compounds by damaging cellular macromolecules such as DNA nih.govwikipedia.org.

The reactivity of the furan ring in 2-(methoxymethyl)-5-nitrofuran is profoundly affected by its substituents. Furan itself is an electron-rich aromatic heterocycle susceptible to electrophilic attack, primarily at the 2- and 5-positions quora.com. However, the presence of the strongly deactivating nitro group at the 5-position significantly alters this behavior.

Electrophilic Aromatic Substitution: The electron-withdrawing nitro group deactivates the furan ring towards electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, and Friedel-Crafts reactions wikipedia.orgmasterorganicchemistry.com. The reaction, if forced, would be directed to the position ortho to the activating methoxymethyl group (C3) or meta to the deactivating nitro group (C3). However, such reactions are generally difficult to achieve due to the ring's reduced nucleophilicity wikipedia.org.

Nucleophilic Aromatic Substitution: Conversely, the nitro group strongly activates the furan ring for nucleophilic aromatic substitution (SNAr), particularly at the position bearing the nitro group (C5) or other suitable leaving groups chempap.orguoanbar.edu.iq. The presence of an electron-withdrawing group facilitates the formation of a stable Meisenheimer-like intermediate, which is the rate-determining step of the reaction mdpi.com. Nucleophiles can displace the nitro group or a halogen atom if present on the ring. Studies on 2-bromo-5-nitrofuran (B1267531) show it reacts readily with nucleophiles uoanbar.edu.iq. This enhanced reactivity makes SNAr a valuable method for the functionalization of the 5-nitrofuran core chempap.orgnih.govrsc.org.

Stability and Degradation Pathways of this compound

The stability of this compound is influenced by environmental factors such as light, pH, and the presence of oxidizing or reducing agents. Its degradation can occur through modifications to the nitro group, the furan ring, or the side chain.

While specific studies on this compound are limited, research on analogous compounds like nitrofurantoin (B1679001) provides insight into potential degradation pathways.

Photolytic Degradation: Nitrofurans are susceptible to degradation upon exposure to UV light. For nitrofurantoin, photolysis can initiate several processes, including photoisomerization, nucleophilic aromatic photosubstitution, and cleavage of bonds within its side chain researchgate.netsemanticscholar.orgresearchgate.net. A key photodegradation product of other nitrofurans is often a hydroxylated furan derivative, suggesting that photosubstitution of the nitro group by a hydroxyl group can occur researchgate.net. For this compound, photolytic degradation could potentially lead to the formation of 2-(methoxymethyl)-5-hydroxyfuran and other complex products resulting from ring opening.

Hydrolytic Degradation: The hydrolytic stability of nitrofurans is highly dependent on pH and temperature. Studies on nitrofurantoin show that its degradation is significantly slower in acidic conditions compared to neutral or alkaline solutions researchgate.netnih.gov. The half-life of nitrofurantoin at 20°C ranges from 3.9 years at pH 4 to much shorter periods at neutral and alkaline pH nih.gov. While the methoxymethyl ether linkage in this compound is generally more stable to hydrolysis than the imine linkage in nitrofurantoin, prolonged exposure to acidic or basic aqueous environments, especially at elevated temperatures, could potentially lead to degradation.

Oxidative Degradation: The furan ring is susceptible to oxidative cleavage by various oxidizing agents organicreactions.orgsemanticscholar.org. This process can lead to the formation of 1,4-dicarbonyl compounds semanticscholar.orgresearchgate.net. In biological systems, cytochrome P450 enzymes can oxidize the furan ring to form reactive intermediates like epoxides or cis-enediones, which can alkylate cellular macromolecules nih.gov. For some 5-nitrofurans, metabolic studies have identified 4-hydroxy derivatives as oxidative metabolites, indicating that oxidation can also occur on the furan ring itself without cleavage karger.comnih.govkarger.com. Oxidative degradation of this compound could therefore result in ring-opened products or hydroxylated derivatives.

Reductive Degradation: As discussed in section 3.1.1, the primary degradation pathway for 5-nitrofurans is often the reduction of the nitro group nih.gov. This process is a key metabolic pathway in many organisms and can also be achieved chemically nih.govresearchgate.net. The reduction leads to a series of highly reactive intermediates, including the nitroso and hydroxylamino species, which are unstable and can undergo further reactions or decomposition. The final product of complete reduction is the more stable 2-(methoxymethyl)-5-aminofuran.

Table 2: Potential Degradation Products of this compound

| Degradation Process | Key Intermediates / Products | Description |

|---|---|---|

| Photolysis | 2-(Methoxymethyl)-5-hydroxyfuran | Photosubstitution of the nitro group. |

| Hydrolysis | (Limited) | Ether linkage is relatively stable; degradation is slow under normal environmental pH. |

| Oxidation | Ring-opened dicarbonyls, 4-Hydroxy-2-(methoxymethyl)-5-nitrofuran | Cleavage of the furan ring or hydroxylation of the ring organicreactions.orgkarger.comnih.gov. |

| Reduction | 2-(Methoxymethyl)-5-nitrosofuran, 2-(Methoxymethyl)-5-hydroxylaminofuran, 2-(Methoxymethyl)-5-aminofuran | Stepwise reduction of the nitro group nih.gov. |

Reactivity of the Methoxymethyl Side Chain

The methoxymethyl group (-CH₂OCH₃) is an acetal-type ether. In organic synthesis, it is commonly used as a protecting group for alcohols, known as a methoxymethyl (MOM) ether wikipedia.org.

The key characteristic of the methoxymethyl ether is its stability under neutral and basic conditions, but its lability under acidic conditions wikipedia.orgthieme-connect.de. The cleavage (deprotection) of MOM ethers is typically achieved using a range of Brønsted or Lewis acids wikipedia.orgrsc.org. The mechanism involves protonation of the ether oxygen followed by cleavage of the C-O bond to release an alcohol, formaldehyde, and methanol (B129727). Therefore, under sufficiently acidic conditions, the methoxymethyl side chain of this compound can be hydrolyzed to yield 5-nitro-2-furfuryl alcohol. This reaction is generally slower than the cleavage of other types of protecting groups, making the methoxymethyl group relatively robust thieme-connect.de.

Interaction with Biological Macromolecules: Fundamental Chemical Aspects

The biological activity and potential toxicity of this compound are intrinsically linked to its ability to interact with and modify biological macromolecules such as proteins and nucleic acids. These interactions are not typically a result of the parent compound's direct reactivity but rather stem from its metabolic transformation into chemically reactive species. Two principal mechanisms underpin these interactions: the formation of covalent adducts and the generation of reactive oxygen species through redox cycling.

Covalent Adduct Formation Studies (e.g., with thiols, amines)

The formation of covalent adducts between metabolites of this compound and biological macromolecules is a critical aspect of its chemical reactivity within a biological milieu. This process is contingent on the metabolic activation of the relatively inert parent compound into electrophilic intermediates that can readily react with nucleophilic residues on proteins and DNA.

The primary nucleophilic targets within biological macromolecules include the thiol group of cysteine residues and the various amine groups present in lysine, arginine, histidine residues of proteins, as well as the exocyclic amino groups of DNA bases. The formation of a covalent bond between the reactive metabolite and these nucleophiles can lead to altered protein function and potential genotoxicity.

While direct studies on this compound are not extensively documented, the reactivity of the furan ring in related compounds provides a strong basis for its potential metabolic activation pathway. For instance, studies on 2-substituted furans have shown that cytochrome P450-mediated oxidation can lead to the formation of highly reactive α,β-unsaturated dicarbonyl intermediates. In the case of this compound, a plausible metabolic activation pathway involves the oxidation of the furan ring to an unstable epoxide, which then rearranges to a reactive enedione species. This electrophilic intermediate is susceptible to nucleophilic attack by thiols and amines.

The reaction with a thiol-containing molecule like glutathione (B108866) (GSH), a key cellular antioxidant, can serve as a detoxification pathway. However, the formation of GSH adducts also confirms the generation of a reactive electrophile. The proposed reaction of the activated metabolite with a generic thiol (R-SH) is depicted below:

Table 1: Plausible Reactions in Covalent Adduct Formation

| Reactant | Nucleophile | Proposed Adduct Type |

|---|---|---|

| Metabolically Activated this compound (reactive enedione) | Thiol (e.g., Cysteine in proteins, Glutathione) | Thioether Adduct |

It is the formation of such covalent adducts with essential proteins and DNA that is often linked to the cytotoxic and genotoxic effects of furan-containing compounds.

Redox Cycling and Reactive Species Generation (at a molecular level)

A hallmark of nitroaromatic compounds, including this compound, is their capacity to undergo redox cycling. This process involves the enzymatic reduction of the nitro group to a nitro radical anion, followed by the transfer of an electron to molecular oxygen, regenerating the parent nitro compound and producing a superoxide (B77818) radical anion. This futile cycle can be repeated, leading to the continuous generation of reactive oxygen species (ROS).

The key steps in the redox cycling of this compound are as follows:

One-Electron Reduction: The nitro group of this compound accepts an electron from a flavin-containing reductase, such as NADPH-cytochrome P450 reductase, to form a nitro radical anion.

R-NO₂ + e⁻ → R-NO₂⁻•

Electron Transfer to Oxygen: In the presence of molecular oxygen, the nitro radical anion rapidly transfers its extra electron to an oxygen molecule, regenerating the parent nitrofuran and forming a superoxide radical anion (O₂⁻•).

R-NO₂⁻• + O₂ → R-NO₂ + O₂⁻•

Formation of Other ROS: The superoxide radical can be converted to other ROS, such as hydrogen peroxide (H₂O₂) by the enzyme superoxide dismutase, and subsequently to the highly reactive hydroxyl radical (•OH) via the Fenton or Haber-Weiss reaction.

This continuous production of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress. Oxidative stress can cause widespread damage to cellular components, including lipids (lipid peroxidation), proteins (oxidation of amino acid residues), and DNA (oxidative base damage and strand breaks).

Table 2: Key Species in the Redox Cycling of this compound

| Species | Role in Redox Cycle |

|---|---|

| This compound | Parent compound, electron acceptor |

| Nitro Radical Anion | One-electron reduction product, electron donor to O₂ |

| Molecular Oxygen (O₂) | Electron acceptor from the nitro radical anion |

| Superoxide Radical Anion (O₂⁻•) | Primary reactive oxygen species generated |

| Hydrogen Peroxide (H₂O₂) | Secondary ROS, formed from superoxide |

The ability of this compound to participate in redox cycling is a fundamental aspect of its chemical reactivity and is considered a significant contributor to its biological effects.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlation of Molecular Structure with Mechanistic Biological Activity

The mechanistic pathway of nitrofuran derivatives is highly dependent on the specific arrangement of their functional groups. The biological activity of these compounds is not inherent but is a result of metabolic activation within target organisms. This bioactivation process and the subsequent molecular interactions are dictated by the core furan (B31954) ring, the essential nitro group, and the substituents at various positions on the ring. mdpi.comnih.gov

The 5-nitro group is the cornerstone of the biological activity of the nitrofuran class of compounds, acting as the "warhead". nih.govnih.gov Nitroaromatic compounds like 2-(Methoxymethyl)-5-nitrofuran are prodrugs that require reductive bioactivation to exert their effects. nih.gov This activation is typically carried out by nitroreductase (NTR) enzymes present in susceptible organisms. nih.govmdpi.com

The process involves the enzymatic reduction of the nitro group to generate highly reactive intermediates, such as nitroso and hydroxylamino derivatives, as well as other reactive nitrogen and oxygen species. nih.govmdpi.comsvedbergopen.com These reactive metabolites are responsible for the compound's biological effects, which can include DNA damage and oxidative stress. mdpi.comsvedbergopen.com The strong electron-withdrawing nature of the nitro group is a key chemical property that facilitates this reductive activation and is considered essential for activity. nih.govmdpi.commdpi.com Studies have demonstrated that the removal or replacement of the nitro group leads to a loss of antimycobacterial activity, confirming its critical role. acs.org

Table 1: Key Properties of the Nitro Group and Their Influence on Biological Activity

| Property | Description | Impact on Activity |

|---|---|---|

| Reductive Bioactivation | The nitro group is enzymatically reduced by nitroreductases (Type I and Type II) within target cells. nih.govmdpi.com | Essential for activity . This process converts the prodrug into reactive, cytotoxic intermediates. nih.govnih.gov |

| Electron-Withdrawing Nature | The -NO2 group strongly withdraws electron density from the aromatic furan ring through resonance and inductive effects. nih.govmdpi.commdpi.com | Facilitates the acceptance of electrons, making the reduction process more favorable and influencing the redox potential of the molecule. nih.gov |

| Formation of Radicals | The reduction process can generate free radicals and reactive nitrogen/oxygen species (RNS/ROS). mdpi.comsvedbergopen.com | These reactive species cause cellular damage, including DNA lesions and oxidative stress, leading to cell death. mdpi.comsvedbergopen.com |

| Pharmacophore/Toxicophore | The nitro group is considered both a pharmacophore (responsible for efficacy) and a potential toxicophore (responsible for toxicity). mdpi.com | This duality necessitates careful molecular design to balance desired biological activity against potential adverse effects. |

While the 5-nitro group acts as the functional warhead, the side chain at the C2 position of the furan ring plays a crucial role in defining the molecule's selectivity and specificity. nih.gov This substituent, referred to as the "molecular periphery," governs how the molecule fits into the ligand-binding pocket of its biological targets, thereby influencing which enzymes or proteins it can interact with effectively. mdpi.comnih.gov

The furan ring is not merely a scaffold but an active participant in the compound's biological activity. The harmful effects of many furan-containing compounds require metabolic oxidation of the furan ring itself, a process often catalyzed by cytochrome P450 enzymes. nih.gov This oxidation generates electrophilic intermediates, such as epoxides or cis-enediones, which can react with cellular nucleophiles like proteins and DNA. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Nitrofuran Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. arxiv.orgmdpi.com For nitrofuran derivatives, QSAR studies have been instrumental in elucidating the specific physicochemical properties that govern their efficacy, enabling the rational design of new, more potent agents. aimspress.comaimspress.com

QSAR models are built using molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. arxiv.orgucsb.edu A wide array of descriptors has been successfully applied to model the activity of nitrofuran derivatives. aimspress.comresearchgate.net These are typically categorized into several classes.

Table 2: Common Molecular Descriptors Used in Nitrofuran QSAR Studies

| Descriptor Class | Examples | Relevance to Nitrofuran Activity |

|---|---|---|

| Constitutional | Molecular weight, number of atoms, number of double bonds. aimspress.comresearchgate.net | Describes the basic composition and size of the molecule. |

| Topological | Kier-Hall electrotopological states (Ss), connectivity indices. aimspress.comresearchgate.net | Quantifies molecular shape, size, and branching, influencing how the molecule fits into enzyme active sites. |

| Electronic | Charge on specific atoms (e.g., qc2), HOMO/LUMO energies, Hammett constant (sigma). ucsb.edunih.govnih.gov | Critical for modeling the reductive activation of the nitro group and the molecule's ability to participate in electronic interactions. nih.govnih.gov |

| Hydrophobic | Log P (partition coefficient). nih.gov | Describes the molecule's lipophilicity, which affects its ability to cross cell membranes and reach its target. |

| Steric / Geometrical | Molar refractivity (MR), van der Waals volume. nih.gov | Relates to the bulk and shape of the molecule, which can cause steric hindrance or favorable contacts at the binding site. |

In a QSAR study on the genotoxicity of nitrofuran derivatives, key factors identified as contributing to activity were electronic (charge on the C2 atom), hydrophobic (log P), and steric (molar refractivity) descriptors. nih.gov Another study on antitubercular nitrofuran derivatives found that the presence of the nitro-substituted furan ring was essential, and that descriptors related to the number of double bonds, sulfur atoms, and specific fragments also influenced activity. aimspress.comresearchgate.net

Once molecular descriptors are calculated for a set of nitrofuran derivatives, statistical methods are employed to build the QSAR model. The goal is to create a robust equation that can accurately predict the activity of new, untested compounds. mdpi.com

Several statistical techniques are commonly used in this process:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to a combination of the most relevant molecular descriptors. arxiv.orgaimspress.com

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when they are correlated with each other. It reduces the variables to a smaller number of orthogonal factors to build the regression model. arxiv.orgaimspress.comresearchgate.net

Principal Component Regression (PCR): Similar to PLS, this technique first performs a principal component analysis on the descriptors to reduce dimensionality before carrying out the regression. arxiv.org

These models are rigorously validated to ensure their predictive power, often by splitting the data into a "training set" to build the model and a "test set" to evaluate its performance on unknown compounds. arxiv.orgaimspress.com The ultimate application of these predictive models is to accelerate the drug design process. sas.com By using validated QSAR models, researchers can screen large virtual libraries of potential nitrofuran derivatives in silico, prioritizing the synthesis and experimental testing of only the most promising candidates. mdpi.com This data-driven approach reduces the time and cost associated with drug development and allows for more targeted design of molecules with enhanced activity and desired properties. mdpi.comusf.edu

Pharmacophore Modeling for Nitrofuran-Based Scaffolds

Pharmacophore modeling serves as a crucial tool in understanding the structure-activity relationships (SAR) and structure-property relationships (SPR) of nitrofuran derivatives. By identifying the key molecular interaction points, researchers can design new compounds with enhanced potency and selectivity.

The fundamental pharmacophoric features of 5-nitrofuran compounds are centered around the 5-nitrofuran ring itself, which is widely recognized as the "warhead" responsible for its biological activity. The nitro group at the C5 position is critical for the mechanism of action, which involves enzymatic reduction within the target pathogen to generate reactive nitroso and hydroxylamino derivatives. This bioactivation is a hallmark of the nitrofuran class. The side chain attached at the C2 position of the furan ring plays a significant role in modulating the compound's selectivity and pharmacokinetic properties.

Key Research Findings in Nitrofuran Pharmacophore Modeling

Several studies have sought to elucidate the precise three-dimensional arrangement of features that contribute to the antimicrobial and antitubercular activity of nitrofuran-based compounds.

A notable study on a series of nitroaromatic compounds with antitubercular activity generated a five-point pharmacophore model. This model highlighted the essential features for potent activity, which include:

A nitro group, confirming its central role.

A piperazine (B1678402) moiety.

One aromatic ring.

Two hydrogen bond acceptors.

This model underscores the importance of specific functional groups and their spatial orientation for effective interaction with the biological target.

Another investigation focusing on nitrofuranylamide and related aromatic compounds through COMFA and COMSIA analysis revealed that lipophilic, steric, and electronic features are important for the penetration of the drug through the cell wall. Furthermore, a pharmacophore mapping study of these compounds emphasized the necessity of negative potential regions above the oxygen atoms of the nitro group, extending laterally to the isoxazole (B147169) ring or amide bond, for potent antitubercular activity.

Visual representations of pharmacophore models for nitrofuran compounds, such as nitrofurantoin (B1679001), have identified several key features. These include hydrogen bond acceptors, hydrogen bond donors, negative and positive ionic regions, and an aromatic ring. The superimposition of these features onto the molecular structure provides a clear visual guide for understanding the interaction points.

The table below summarizes the key pharmacophoric features identified in various studies on nitrofuran-based scaffolds.

| Pharmacophore Feature | Description | Role in Biological Activity |

| Nitro Group | The NO₂ group at the C5 position of the furan ring. | Essential "warhead" for bioactivation by bacterial nitroreductases. |

| Aromatic Ring | A planar, cyclic, conjugated system. | Contributes to binding affinity through π-π stacking and hydrophobic interactions. |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., O, N) that can accept a hydrogen bond. | Crucial for specific interactions with amino acid residues in the target protein's active site. |

| Hydrogen Bond Donor (HBD) | A hydrogen atom bonded to an electronegative atom. | Forms hydrogen bonds with acceptor groups on the target molecule. |

| Hydrophobic Group | A nonpolar molecular entity. | Engages in hydrophobic interactions within the binding pocket, contributing to overall binding affinity. |

| Positive/Negative Ionic Center | A formally charged or polarizable group. | Participates in electrostatic interactions with the target. |

These pharmacophoric features provide a blueprint for the design of novel this compound analogs and other nitrofuran derivatives with potentially improved therapeutic profiles. By strategically modifying the scaffold to better match the identified pharmacophore, medicinal chemists can aim to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of more effective antimicrobial agents.

Biochemical and Molecular Mechanism Investigations

Enzymatic Biotransformation of 2-(Methoxymethyl)-5-nitrofuran (in vitro studies)

The transformation of this compound from a stable prodrug into a biologically active agent is a critical step mediated by specific cellular enzymes. This bioactivation is essential for its downstream molecular interactions.

The primary pathway for the activation of 5-nitrofurans involves enzymatic reduction of the 5-nitro group, a reaction catalyzed by a class of enzymes known as nitroreductases. These enzymes, which are found in both prokaryotic and eukaryotic cells, transfer electrons from cellular reducing cofactors, such as NADH or NADPH, to the nitro group of the furan (B31954) ring.

This process occurs in a stepwise manner, initially forming a nitroso intermediate, followed by the generation of a hydroxylamine (B1172632) derivative, and ultimately an amine. The hydroxylamine intermediate is considered a key cytotoxic species. These highly reactive intermediates, particularly the nitroso and hydroxylamine forms, are electrophilic and can readily react with cellular nucleophiles. While direct studies on this compound are limited, the established mechanism for other 5-nitrofurans strongly suggests a similar activation pathway.

Table 1: Key Intermediates in Nitroreductase-Mediated Activation

| Intermediate Stage | Chemical Moiety | Reactivity |

| Parent Compound | Nitro group (-NO₂) | Relatively stable |

| Step 1 | Nitroso group (-NO) | Electrophilic, reactive |

| Step 2 | Hydroxylamine group (-NHOH) | Highly electrophilic, key toxic species |

| Step 3 | Amine group (-NH₂) | Less reactive |

This interactive table summarizes the key stages of nitroreductase activation. Users can sort the table by clicking on the column headers.

While nitroreductases are the principal activators, other enzyme systems, such as the cytochrome P450 (CYP) family, may also play a role in the metabolism of this compound. CYP enzymes are a diverse group of heme-containing monooxygenases that catalyze the oxidation of a wide variety of xenobiotics.

For compounds with methoxy (B1213986) groups, such as this compound, O-demethylation is a common metabolic reaction catalyzed by CYP enzymes. This reaction would involve the removal of the methyl group from the methoxymethyl substituent, potentially altering the compound's properties and subsequent metabolic fate. The involvement of specific CYP isoforms and the precise metabolites formed would require dedicated in vitro studies with human liver microsomes or recombinant CYP enzymes.

Molecular Interactions with Cellular Components

Once activated, the reactive metabolites of this compound can interact with and modify various essential cellular components, leading to cellular dysfunction.

The electrophilic intermediates generated from the reduction of the nitro group are capable of covalently binding to cellular macromolecules, most notably DNA. These DNA adducts can distort the helical structure of DNA, interfering with critical cellular processes such as replication and transcription.

The formation of these adducts is a hallmark of the genotoxicity of many nitroaromatic compounds. While the precise structure of DNA adducts formed by this compound has not been characterized, it is hypothesized that the reactive hydroxylamine intermediate attacks nucleophilic sites on DNA bases, particularly guanine (B1146940) and adenine. This covalent binding can lead to strand breaks and the activation of DNA repair pathways. If the damage is too extensive to be repaired, it can lead to mutations or cell death. Research on other nitrofurans has demonstrated that the extent of DNA binding correlates with their mutagenic and cytotoxic effects. mcmaster.canih.gov

In addition to DNA, the reactive metabolites of this compound can also target cellular proteins. The process of protein alkylation involves the covalent binding of these reactive species to nucleophilic amino acid residues, such as cysteine and histidine, within protein structures.

Table 2: Potential Molecular Targets of Activated this compound

| Cellular Component | Type of Interaction | Potential Consequence |

| DNA | Adduct Formation | Inhibition of replication and transcription, mutagenesis |

| Proteins | Alkylation | Enzyme inhibition, disruption of protein function |

| Metabolic Enzymes | Inhibition | Disruption of cellular energy production and biosynthesis |

This interactive table outlines the potential molecular targets and the consequences of their interaction with the activated compound.

The widespread damage to DNA and proteins caused by the reactive metabolites of this compound can lead to the significant disruption of various cellular metabolic pathways. Inhibition of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation can severely impair cellular energy production.

Cellular Response Mechanisms to Nitrofuran Exposure (e.g., stress response pathways)

Specific studies detailing the cellular stress response pathways activated by this compound are not extensively documented. However, based on research into other 5-nitrofuran compounds, exposure is known to induce significant cellular stress in bacteria, primarily through the generation of reactive intermediates.

The antimicrobial activity of nitrofurans is dependent on their reduction by bacterial nitroreductases. This process generates highly reactive electrophilic metabolites, including nitroso and hydroxylamine derivatives, as well as superoxide (B77818) radicals. These reactive species are non-specific in their targets and can cause widespread damage to cellular macromolecules, leading to the activation of various stress response pathways.

Key stress responses anticipated upon exposure to a nitrofuran like this compound would likely include:

DNA Damage Response: The reactive intermediates can directly damage DNA, leading to strand breaks and other lesions. This would trigger the SOS response in bacteria, a complex regulatory network aimed at repairing DNA damage.

Oxidative Stress Response: The generation of superoxide anions and other reactive oxygen species (ROS) induces an oxidative stress response. Bacteria would likely upregulate the expression of enzymes such as superoxide dismutase and catalase to detoxify these harmful radicals.

Protein Damage Response: Reactive metabolites can react with and damage proteins, leading to misfolding and aggregation. This would activate heat shock proteins and chaperones that assist in refolding damaged proteins or targeting them for degradation.

Ribosomal Stress Response: Some studies on nitrofurans have shown that their reactive intermediates can target ribosomal proteins, leading to an inhibition of protein synthesis and triggering a ribosomal stress response.

A study has noted that this compound is recognized as an antifungal agent. researchgate.net This suggests that in fungi, it may also induce cellular stress, potentially through similar mechanisms involving reductive activation and the generation of intracellular reactive species, though the specific pathways in eukaryotic fungal cells would differ from those in prokaryotic bacteria.

Table 1: Postulated Cellular Stress Response Pathways to this compound Exposure

| Stress Response Pathway | Trigger | Key Cellular Events |

| DNA Damage Response (SOS Response) | Direct DNA damage by reactive metabolites | Induction of DNA repair enzymes |

| Oxidative Stress Response | Generation of reactive oxygen species (ROS) | Upregulation of antioxidant enzymes (e.g., superoxide dismutase, catalase) |

| Protein Damage Response | Damage to proteins by reactive intermediates | Activation of heat shock proteins and chaperones |

| Ribosomal Stress Response | Targeting of ribosomal proteins | Inhibition of protein synthesis |

Molecular Mechanisms of Resistance Development

While specific resistance mechanisms to this compound have not been detailed in the available literature, the primary mechanisms of resistance to the 5-nitrofuran class of antibiotics are well-established and likely relevant. Resistance to nitrofurans typically arises from the prevention of their activation into cytotoxic agents.

The most common mechanism of resistance involves mutations in the genes encoding the bacterial nitroreductases responsible for reducing the 5-nitro group of the furan ring. The key enzymes in this process are the oxygen-insensitive nitroreductases, commonly designated as NfsA and NfsB in Escherichia coli.

Key Molecular Mechanisms of Nitrofuran Resistance:

Inactivation of Nitroreductases: Mutations, including point mutations, insertions, or deletions, in the nfsA and nfsB genes can lead to the production of non-functional or poorly functional nitroreductase enzymes. Without efficient reduction, the nitrofuran prodrug is not activated, and the bacterium can survive in the presence of the compound. This is the most frequently observed mechanism of high-level nitrofuran resistance.

Efflux Pumps: Overexpression of multidrug efflux pumps can also contribute to nitrofuran resistance, although typically to a lesser extent than nitroreductase inactivation. These pumps can actively transport the nitrofuran compound out of the bacterial cell, reducing its intracellular concentration and, consequently, the amount of activated cytotoxic intermediates.

Alterations in Riboflavin (B1680620) Synthesis: The nitroreductases NfsA and NfsB are flavoenzymes, requiring flavin mononucleotide (FMN), a derivative of riboflavin, as a cofactor. Mutations in genes involved in the riboflavin biosynthesis pathway, such as ribE, can lead to decreased FMN levels, thereby reducing the activity of the nitroreductases and conferring a degree of nitrofuran resistance.

Research on derivatives of this compound has shown that modifications to the methoxymethyl group can enhance antibacterial activity, suggesting that the nature of this side chain can influence the compound's interaction with bacterial targets or its susceptibility to resistance mechanisms. researchgate.net

Table 2: Common Molecular Mechanisms of Resistance to 5-Nitrofurans

| Resistance Mechanism | Genetic Basis (Examples) | Consequence |

| Inactivation of Nitroreductases | Mutations in nfsA and nfsB genes | Failure to activate the nitrofuran prodrug |

| Efflux Pumps | Overexpression of efflux pump genes (e.g., oqxAB) | Reduced intracellular concentration of the nitrofuran |

| Altered Cofactor Synthesis | Mutations in riboflavin biosynthesis genes (e.g., ribE) | Reduced activity of flavin-dependent nitroreductases |

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Analysis of 2-(Methoxymethyl)-5-nitrofuran and its Biotransformation Products

Chromatographic methods are central to the detection and quantification of nitrofuran derivatives. These techniques separate components of a mixture for subsequent identification and measurement.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitrofuran metabolites. nih.gov Method development often involves optimizing the mobile phase, stationary phase, and detector to achieve sensitive and reliable quantification. For instance, a simple and sensitive HPLC method with fluorescence detection (HPLC-FLD) has been developed for the simultaneous determination of metabolites of four nitrofuran drugs. nih.govresearchgate.net This method involves the acid hydrolysis of protein-bound drug metabolites and their conjugation with a fluorescent agent. nih.gov

The separation is often performed on a C18 column under controlled temperature conditions. nih.gov The use of fluorescence detection can provide high sensitivity, enabling the determination of nitrofuran metabolites at very low concentrations. nih.govresearchgate.net Validation of these methods typically includes assessing parameters such as recovery, precision (repeatability), and linearity. nih.gov For example, one method demonstrated recoveries greater than 92.3% with relative standard deviations (RSDs) below 8.5% for all four metabolites. nih.govresearchgate.net

Some HPLC methods can be performed in as little as nine minutes and are highly reproducible. nih.gov The sensitivity and accuracy of these methods make them suitable for various applications, including the analysis of pharmaceutical formulations and animal-derived food products. nih.govresearchgate.net

While liquid chromatography is more common for nitrofuran analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative, particularly for volatile compounds. spectroscopyworld.com However, most nitrofuran metabolites require derivatization to increase their volatility for GC-MS analysis. spectroscopyworld.com GC-MS is adept at detecting long-chain aliphatic compounds and low-mass volatile materials. spectroscopyworld.com Though powerful, GC-MS is often considered less ideal than LC-MS for analyzing multiple components of different classes in a single run. spectroscopyworld.com

Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) stands out as a highly sensitive and selective method for the determination of nitrofuran metabolites. shimadzu.com This technique combines the superior separation capabilities of UHPLC with the precise detection and structural confirmation provided by tandem mass spectrometry.

A key advantage of UHPLC-MS/MS is its ability to detect multiple nitrofuran metabolites simultaneously with high accuracy. nih.gov The method often involves a hydrolysis and derivatization step to release and stabilize the metabolites, followed by solid-phase extraction (SPE) for sample cleanup. nih.gov The analysis is typically performed using positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM), which enhances selectivity and sensitivity. researchgate.netresearchgate.net

The development of UHPLC-MS/MS methods has focused on improving speed and efficiency. For example, replacing traditional overnight derivatization with a rapid microwave-assisted reaction can significantly shorten analysis time. nih.gov Validation of these methods according to international guidelines ensures their reliability for routine analysis. nih.govnih.gov Key validation parameters include linearity, recovery, repeatability, and within-laboratory reproducibility. nih.gov

UHPLC-MS/MS Method Parameters for Nitrofuran Metabolite Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic System | AB Sciex ExionLC UHPLC | nih.gov |

| Mass Spectrometer | AB Sciex API 5500 Qtrap | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.netresearchgate.net |

| Column | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl RRHD (2.1 × 50 mm, 1.8 µm) | nih.gov |

| Mobile Phase A | 5 mM ammonium formate in H₂O:MeOH (90:10, v/v) | nih.gov |

| Mobile Phase B | 5 mM ammonium formate in H₂O:MeOH (10:90, v/v) | nih.gov |

| Flow Rate | 0.6 mL min⁻¹ | nih.gov |

| Column Temperature | 40 °C | nih.gov |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are crucial for confirming the chemical structure and assessing the purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including nitrofuran derivatives. researchgate.netnih.govspringernature.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of atoms within a molecule. researchgate.netspringernature.com

For nitrofuran compounds, ¹H and ¹³C NMR spectra are fundamental. chemrxiv.org The chemical shifts (δ) in these spectra are indicative of the electronic environment of the protons and carbon atoms, respectively. core.ac.uk For instance, in the ¹³C NMR spectrum of a related compound, signals around δ 153.8, δ 111.9, and δ 111.7 were assigned to the furan (B31954) ring carbons. chemrxiv.org

2D NMR techniques, such as COSY, HSQC, and HMBC, are used to establish connectivities between atoms, which is essential for assembling the complete molecular structure. core.ac.uk For example, ¹H-¹⁵N HMBC experiments can provide information about nitrogen-containing functional groups. core.ac.uknih.gov

Illustrative ¹³C NMR Chemical Shifts for a 5-Nitrofuran Derivative

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C-2 or C-5 of furan ring | 153.8 | chemrxiv.org |

| C-3 and C-4 of furan ring | 111.9 and 111.7 | chemrxiv.org |

| ipso-carbon | 96.8 | chemrxiv.org |

| -OCD₃ moiety | 53.1 | chemrxiv.org |

Mass Spectrometry (MS) is not only a detection method in chromatography but also a standalone tool for structural elucidation through the analysis of fragmentation patterns. When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure.

For aromatic compounds like nitrofurans, the molecular ion peak is typically strong due to the stability of the ring structure. whitman.edu Common fragmentation patterns for functional groups can help in piecing together the structure of an unknown compound. For example, ethers often undergo α-cleavage of an alkyl radical. miamioh.edu The fragmentation of the furan ring itself can lead to characteristic ions, such as the furfuryl cation ([C₅H₅O]⁺). researchgate.net

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and fragmented further to produce product ions. This technique is highly specific and is used to confirm the identity of compounds, especially in complex mixtures. spectroscopyworld.com The selection of precursor and product ions is a critical step in developing robust MS/MS methods for nitrofuran analysis. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for probing the structural features and electronic transitions within a molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique fingerprint of the functional groups present. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The presence of the nitro group (-NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. The asymmetric stretching vibration is expected to appear in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration is anticipated between 1300-1370 cm⁻¹. The furan ring itself will display characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ether linkage (C-O-C) from the methoxymethyl group would likely show a stretching vibration in the 1000-1200 cm⁻¹ range. The C-H bonds of the methoxy (B1213986) and methyl groups will also have their characteristic stretching and bending vibrations.

A hypothetical breakdown of the expected major IR absorption bands for this compound is presented in Table 1.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 |

| Aromatic C-H (furan) | Stretch | > 3000 |

| Aromatic C=C (furan) | Stretch | 1450 - 1600 |

| Ether (C-O-C) | Stretch | 1000 - 1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 5-nitrofuran chromophore. Nitroaromatic compounds typically exhibit strong absorption bands in the UV region. The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the furan ring is expected to result in a significant bathochromic (red) shift of the absorption maximum compared to unsubstituted furan. It is anticipated that this compound will display a primary absorption band in the range of 300-350 nm, corresponding to a π → π* transition of the conjugated system.

Crystallographic Studies of this compound and its Complexes

To date, no publically available crystallographic data for this compound has been found in the searched literature. However, if suitable crystals were to be grown, X-ray diffraction analysis would reveal precise details of its molecular geometry. It would be expected that the furan ring is essentially planar, with the nitro group also lying in or close to the plane of the ring to maximize conjugation. The conformation of the methoxymethyl substituent relative to the furan ring would also be determined, providing insights into steric and electronic effects.

Furthermore, crystallographic studies of complexes of this compound with metal ions or other molecules would be invaluable in understanding its coordination chemistry and potential for forming host-guest assemblies.

Electroanalytical Methods for Redox Behavior Characterization

Electroanalytical methods are powerful techniques for investigating the redox properties of a molecule, providing information on its electron transfer processes. For a nitroaromatic compound like this compound, cyclic voltammetry would be a particularly informative technique.

The nitro group is electrochemically active and can be reduced in a series of steps. In a typical cyclic voltammogram in a non-aqueous solvent, the reduction of the nitro group to a radical anion is expected to be observed as a reversible or quasi-reversible one-electron process. The potential at which this reduction occurs provides a measure of the electron-accepting ability of the molecule. Further reduction at more negative potentials can lead to the formation of the dianion and other reduced species.

The electrochemical behavior of this compound can be influenced by factors such as the solvent, the supporting electrolyte, and the pH (in aqueous media). A detailed electroanalytical study would provide valuable insights into its electronic structure and its potential to participate in redox reactions, which is often relevant to the mechanisms of action of nitro-containing compounds in biological systems.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (DFT, Ab Initio) on 2-(Methoxymethyl)-5-nitrofuran

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are employed to investigate the fundamental electronic properties of molecules from first principles. These methods have been applied to nitrofuran antibiotics like nitrofurantoin (B1679001) and furazolidone (B1674277) to understand the relationship between their molecular structure and pharmaceutically relevant properties researchgate.netnih.govmdpi.com. Such studies provide a detailed picture of the electron distribution and energy levels within the molecule.

The electronic structure of a molecule governs its reactivity and interactions. DFT calculations are used to determine key properties and reactivity descriptors. While specific studies focusing solely on this compound are not extensively detailed in the provided search results, the principles can be extrapolated from studies on similar compounds researchgate.netmdpi.comnih.gov.